methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride
CAS No.: 2703774-31-4
VCID: VC11565320
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride - 2703774-31-4](/images/no_structure.jpg)
Description |
Methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is a nitrogen-containing bicyclic compound that belongs to the azabicyclo family. Its unique structure, featuring a nitrogen atom integrated into a bicyclic framework, contributes to its potential applications in medicinal chemistry. This compound is structurally related to bioactive alkaloids such as nicotine and cocaine, which enhances its significance in pharmacological studies. Structural Information
Biological Activity and ApplicationsMethyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride exhibits potential pharmacological properties due to its structural similarity to bioactive alkaloids. Compounds within this class have demonstrated various biological activities, including analgesic effects. The unique bicyclic structure and nitrogen atom placement contribute to its distinct biological properties compared to other similar compounds. Safety and HandlingMethyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is classified as a skin and eye irritant. It is essential to handle this compound with caution, using appropriate protective equipment to avoid exposure.
Research Findings and Future DirectionsWhile specific literature data on methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is limited, its structural similarity to known bioactive compounds suggests significant potential for further research. Studies focusing on its pharmacological properties and applications in medicinal chemistry are warranted to fully explore its therapeutic potential. |
||||||
---|---|---|---|---|---|---|---|
CAS No. | 2703774-31-4 | ||||||
Product Name | methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride | ||||||
Molecular Formula | C9H16ClNO2 | ||||||
Molecular Weight | 205.68 g/mol | ||||||
IUPAC Name | methyl 6-azabicyclo[3.2.1]octane-1-carboxylate;hydrochloride | ||||||
Standard InChI | InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-4-2-3-7(5-9)10-6-9;/h7,10H,2-6H2,1H3;1H | ||||||
Standard InChIKey | BRPUBNOKWRLYLX-UHFFFAOYSA-N | ||||||
Canonical SMILES | COC(=O)C12CCCC(C1)NC2.Cl | ||||||
Purity | 95 | ||||||
PubChem Compound | 165946433 | ||||||
Last Modified | Aug 25 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume